

# Intrinsic Antibacterial Activity of Xeruborbactam at High Concentrations: A Technical Guide

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## Compound of Interest

Compound Name: *Xeruborbactam Isoboxil*

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## Executive Summary

Xeruborbactam (formerly QPX7728) is a novel, broad-spectrum, cyclic boronate  $\beta$ -lactamase inhibitor (BLI) with the remarkable characteristic of possessing intrinsic antibacterial activity at high concentrations, independent of its primary role in neutralizing  $\beta$ -lactamase enzymes.<sup>[1][2]</sup> This direct action against certain Gram-negative bacteria is attributed to its ability to bind to and inhibit penicillin-binding proteins (PBPs), crucial enzymes in the synthesis of the bacterial cell wall.<sup>[2][3]</sup> This technical guide provides an in-depth analysis of Xeruborbactam's intrinsic antibacterial properties, detailing its spectrum of activity, mechanism of action, and the experimental protocols utilized for its characterization.

## Spectrum of Intrinsic Antibacterial Activity

At concentrations higher than those typically required for  $\beta$ -lactamase inhibition, Xeruborbactam demonstrates direct antibacterial effects against a range of Gram-negative pathogens.<sup>[1][4][5][6]</sup> This activity is particularly notable against carbapenem-resistant Enterobacterales and *Acinetobacter baumannii*.

## Minimum Inhibitory Concentrations (MICs)

The intrinsic activity of Xeruborbactam has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the MIC<sub>50</sub> and

MIC90 values for Xeruborbactam against various bacterial species.

Table 1: Xeruborbactam MIC Distribution against Enterobacterales<sup>[1][7]</sup>

Bacterial Group	Number of Isolates	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Modal MIC (µg/mL)
Enterobacterales (ESBL phenotype and/or carbapenem-resistant)	1,028	2 to 64	16	32	16
Carbapenem-Resistant Enterobacterales (CRE)	507	-	-	-	-
ESBL Phenotype	521	-	-	-	-

Table 2: Xeruborbactam MIC Distribution against *Acinetobacter baumannii* and *Pseudomonas aeruginosa*<sup>[1][4][5][6][7]</sup>

Bacterial Species	Number of Isolates	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Modal MIC (µg/mL)
Carbapenem-Resistant <i>Acinetobacter baumannii</i>	505	1 to >64	16	64	32
<i>Pseudomonas aeruginosa</i>	506	8 to >64	>64	>64	-

Note: 94% of *P. aeruginosa* isolates tested had MICs of ≥64 µg/mL.<sup>[7]</sup>

## Bactericidal Activity

Time-kill studies have demonstrated that Xeruborbactam exhibits bactericidal activity. The minimal bactericidal concentration (MBC) was found to be the same or no more than two-fold higher than its MIC against strains of *E. coli*, *K. pneumoniae*, *P. aeruginosa*, and *A. baumannii*. [8] For instance, against *K. pneumoniae* strain KPM1026a, both the MIC and MBC were 16 µg/mL. [7][8] The killing kinetics are time-dependent and concentration-independent, similar to the activity of ceftazidime. [8][9]

## Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

The primary mechanism behind Xeruborbactam's intrinsic antibacterial activity is the inhibition of bacterial PBPs. [2] PBPs are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. [2] By binding to multiple PBPs, Xeruborbactam disrupts cell wall biogenesis, leading to morphological changes and ultimately cell death. [2][8]

## PBP Binding Affinity

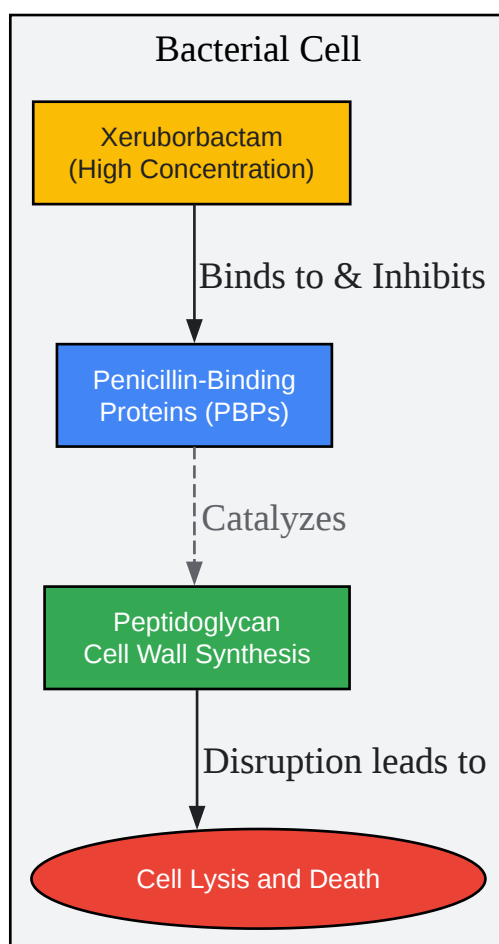
The binding affinity of Xeruborbactam to various PBPs has been quantified by determining the 50% inhibitory concentrations (IC50s).

Table 3: IC50 Values of Xeruborbactam for PBPs in Various Gram-Negative Bacteria [1][4][5][6]

Bacterial Species	PBP Target	IC50 (μM)
Escherichia coli	PBP1a/1b, PBP2, PBP3	40 - 70
Klebsiella pneumoniae	PBP1a/1b, PBP2, PBP3	40 - 70
Acinetobacter baumannii	PBP1a	1.4 ± 0.5
PBP2	23 ± 2	1.9 ± 0.2
PBP3	135 ± 40	
Pseudomonas aeruginosa	PBP1a	
PBP1b	7.1 ± 0.8	370 ± 120
PBP2	370 ± 120	

## Morphological Changes

Treatment of *K. pneumoniae* and *P. aeruginosa* with Xeruborbactam at 1x and 2x MIC resulted in cellular morphology changes similar to those observed with meropenem.<sup>[1][4]</sup> In *A. baumannii*, the morphological alterations were consistent with the inhibition of multiple PBPs and were unique compared to control β-lactams.<sup>[1][2][4]</sup>



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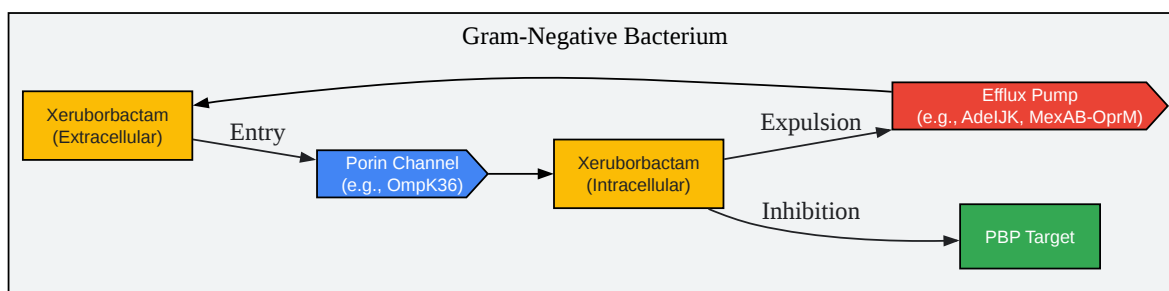
Caption: Mechanism of Xeruborbactam's intrinsic antibacterial activity.

## Factors Affecting Intrinsic Activity

The antibacterial potency of Xeruborbactam can be influenced by bacterial resistance mechanisms such as porin mutations and efflux pumps.

- **Porin Mutations:** In *Klebsiella pneumoniae*, the inactivation of the OmpK36 porin, alone or in combination with OmpK35, resulted in a 2- to 4-fold increase in the Xeruborbactam MIC.[1][4][6][9]
- **Efflux Pumps:** In *A. baumannii* and *P. aeruginosa*, the AdeIJK and MexAB-OprM efflux pumps, respectively, affect Xeruborbactam's potency, with MICs being 4- to 16-fold higher in

efflux-proficient strains.[1][4][5][6] Interestingly, the AcrAB-TolC efflux pump in *E. coli* and *K. pneumoniae* did not significantly affect Xeruborbactam's potency.[7]



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Caption: Factors influencing intracellular Xeruborbactam concentration.

## Experimental Protocols

The characterization of Xeruborbactam's intrinsic antibacterial activity involves several key in vitro experiments.

### Minimum Inhibitory Concentration (MIC) Assay

- Objective: To determine the lowest concentration of Xeruborbactam that inhibits the visible growth of a microorganism.
- Methodology:
  - Prepare a series of two-fold serial dilutions of Xeruborbactam in cation-adjusted Mueller-Hinton broth (CAMHB).
  - Inoculate each dilution with a standardized bacterial suspension (e.g.,  $5 \times 10^5$  CFU/mL).
  - Incubate the microtiter plates at 35-37°C for 16-20 hours.

- The MIC is read as the lowest concentration of Xeruborbactam with no visible bacterial growth.

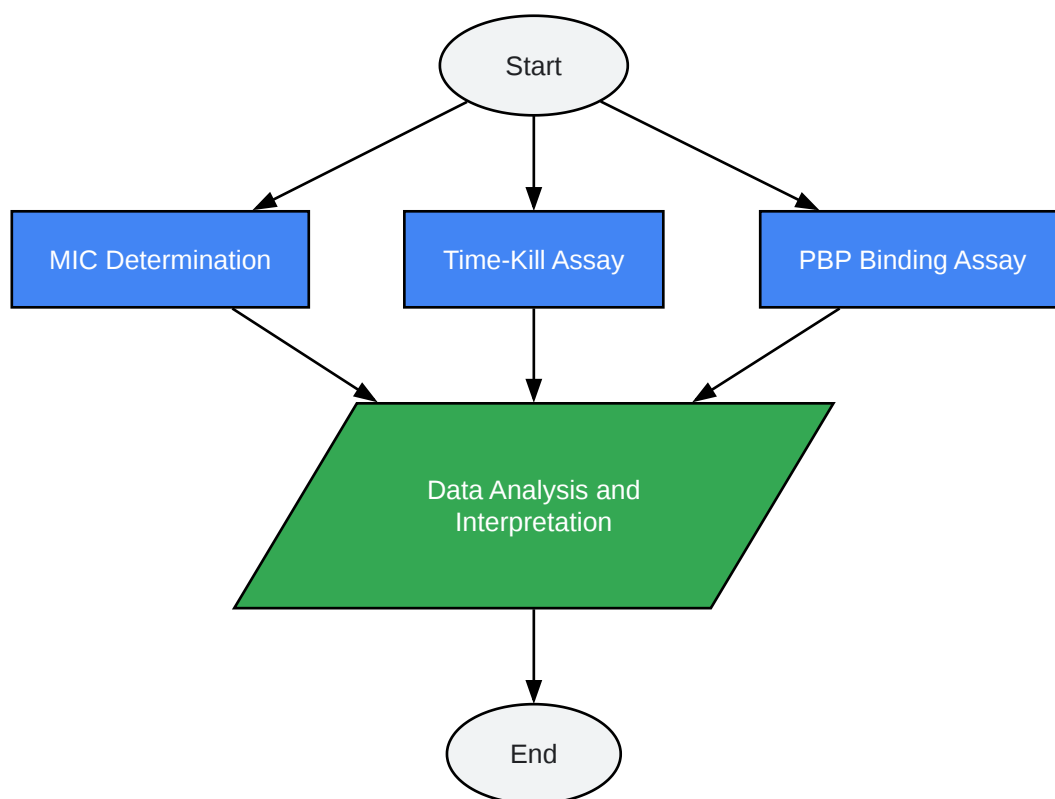
## Time-Kill Assay

- Objective: To assess the bactericidal or bacteriostatic activity of Xeruborbactam over time.
- Methodology:
  - Prepare cultures with different concentrations of Xeruborbactam (e.g., 1x, 2x, 4x MIC).
  - Inoculate with a standardized bacterial suspension.
  - Incubate at 37°C with shaking.
  - At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable colonies (CFU/mL).
  - A  $\geq 3$ -log<sub>10</sub> reduction in CFU/mL is typically considered bactericidal.

## Penicillin-Binding Protein (PBP) Competition Assay

- Objective: To determine the binding affinity of Xeruborbactam to specific PBPs.
- Methodology (using Bocillin FL, a fluorescent penicillin derivative):
  - Isolate bacterial membranes containing PBPs.
  - Pre-incubate the membrane preparations with varying concentrations of Xeruborbactam for a specified time and temperature (e.g., 1 hour at 30°C).[8]
  - Add a fluorescently labeled  $\beta$ -lactam probe (e.g., Bocillin FL) and incubate further. To prevent displacement of Xeruborbactam, this step may be performed at a lower temperature (e.g., 20 minutes on ice).[8]
  - Stop the reaction and separate the PBP-probe complexes by SDS-PAGE.
  - Visualize the fluorescent bands using a suitable imager.

- The reduction in fluorescence intensity in the presence of Xeruborbactam indicates competitive binding. The IC<sub>50</sub> is the concentration of Xeruborbactam that reduces the fluorescent signal by 50%.



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Caption: Experimental workflow for assessing intrinsic antibacterial activity.

## Conclusion

Xeruborbactam exhibits a dual mechanism of action: potent  $\beta$ -lactamase inhibition and direct, intrinsic antibacterial activity at higher concentrations. This latter property, mediated by the inhibition of multiple PBPs, enhances its potential as a therapeutic agent, particularly in combination with  $\beta$ -lactam antibiotics.[4][6] The intrinsic activity contributes to the overall efficacy of Xeruborbactam-based combinations, potentially overcoming certain resistance mechanisms and broadening their spectrum of utility against challenging Gram-negative pathogens. Further research into the clinical implications of this intrinsic activity is warranted.



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